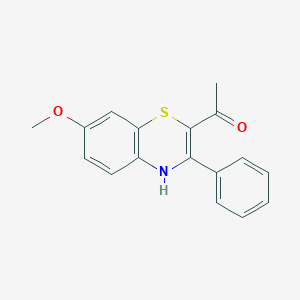
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a complex organic compound characterized by its unique structure, which includes a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and controlled reaction environments to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary but often include controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenyl-ethanone: This compound has a similar ethanone structure but lacks the benzothiazine ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound also features an ethanone group but differs in its substitution pattern and lacks the benzothiazine ring.
Uniqueness
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- is unique due to its benzothiazine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Biological Activity
Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 74675-52-8, is a compound belonging to the class of benzothiazine derivatives. This article delves into its biological activity, synthesizing findings from various studies and literature.
Molecular Formula : C₁₆H₁₃NOS
Molecular Weight : 267.346 g/mol
Structural Characteristics : The compound features a benzothiazine core which is known for its diverse pharmacological properties. The presence of a methoxy group and a phenyl ring contributes to its biological activity.
Antimicrobial Activity
Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to Ethanone exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various benzothiazine derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| Benzothiazine Derivative A | S. aureus | |
| Benzothiazine Derivative B | E. coli |
Anticancer Potential
Ethanone and its analogs have shown promising anticancer activity in various cell lines. A notable study indicated that certain benzothiazine derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly enhance cytotoxicity .
Anticonvulsant Activity
Some benzothiazine derivatives have been evaluated for their anticonvulsant properties. Research indicates that modifications in the molecular structure can lead to enhanced anticonvulsant effects, making these compounds potential candidates for treating epilepsy .
Case Studies
- Study on Antimicrobial Efficacy : A series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results showed that compounds with electron-donating groups exhibited higher antibacterial activity due to increased lipophilicity, which aids in membrane penetration .
- Anticancer Activity Assessment : In vitro studies conducted on multiple cancer cell lines demonstrated that Ethanone derivatives could significantly inhibit cell growth, with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Properties
CAS No. |
652157-78-3 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C17H15NO2S/c1-11(19)17-16(12-6-4-3-5-7-12)18-14-9-8-13(20-2)10-15(14)21-17/h3-10,18H,1-2H3 |
InChI Key |
FLWPNRQQHXBZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C(S1)C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















